6,8-Dichloro-3,4-diphenylcoumarin
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Overview
Description
6,8-Dichloro-3,4-diphenylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is distinguished by the presence of two chlorine atoms at the 6th and 8th positions and two phenyl groups at the 3rd and 4th positions on the coumarin core. It has a molecular formula of C21H12Cl2O2 and a molecular weight of 367.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3,4-diphenylcoumarin typically involves the condensation of appropriate substituted benzaldehydes with 6,8-dichloro-4-hydroxycoumarin under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the condensation reaction, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-3,4-diphenylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The coumarin core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents at the 6th and 8th positions, while coupling reactions could produce more complex aromatic systems.
Scientific Research Applications
6,8-Dichloro-3,4-diphenylcoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-diphenylcoumarin is not fully understood. like other coumarins, it may exert its effects through interactions with various molecular targets, including enzymes and receptors. The presence of chlorine atoms and phenyl groups could influence its binding affinity and specificity. Coumarins are known to inhibit enzymes such as cytochrome P450, which could be a potential pathway for its biological activity .
Comparison with Similar Compounds
4-Phenylcoumarin: Lacks the chlorine atoms and has only one phenyl group.
6,8-Dichlorocoumarin: Lacks the phenyl groups.
3,4-Diphenylcoumarin: Lacks the chlorine atoms.
Uniqueness: 6,8-Dichloro-3,4-diphenylcoumarin is unique due to the combination of chlorine atoms and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination may enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
IUPAC Name |
6,8-dichloro-3,4-diphenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O2/c22-15-11-16-18(13-7-3-1-4-8-13)19(14-9-5-2-6-10-14)21(24)25-20(16)17(23)12-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGDMWOXJIGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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